

Application Note: Solid-Phase Extraction of Nitrendipine and Nitrendipine-d5 from Human Plasma

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Compound of Interest

Compound Name: Nitrendipine-d5

Cat. No.: B12408947

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Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of Nitrendipine and its deuterated internal standard, **Nitrendipine-d5**, from human plasma samples. The described method is optimized for high recovery and precision, making it suitable for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, including a step-by-step experimental protocol and expected performance data.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and reliable quantification of Nitrendipine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods, such as liquid-liquid extraction and protein precipitation, by providing cleaner extracts, higher concentration factors, and reduced matrix effects. The use of a stable isotope-labeled internal standard, such as **Nitrendipine-d5**, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample processing and instrumental analysis.^{[1][2]} This protocol details a robust SPE method for the simultaneous extraction of Nitrendipine and **Nitrendipine-d5** from human plasma.

Data Presentation

The following table summarizes the expected quantitative performance data for the described solid-phase extraction method coupled with LC-MS/MS analysis.

Parameter	Nitrendipine	Nitrendipine-d5	Reference
Linearity Range	0.4 - 40 ng/mL	N/A	[3]
Correlation Coefficient (r)	≥ 0.995	N/A	[3]
Lower Limit of Quantification (LLOQ)	0.4 ng/mL	N/A	[3]
Mean Extraction Recovery	~75%	Assumed similar to Nitrendipine	[3][4]
Intra-day Precision (CV%)	< 8.5%	N/A	[3]
Inter-day Precision (CV%)	< 8.5%	N/A	[3]
Inter-run Accuracy	< 4%	N/A	[3]

Experimental Protocol

This section provides a detailed methodology for the solid-phase extraction of Nitrendipine and **Nitrendipine-d5** from human plasma.

Materials and Reagents:

- Nitrendipine and **Nitrendipine-d5** reference standards
- Human plasma (with anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Diethyl ether (HPLC grade)
- Deionized water
- Phosphate buffer (10 mM, pH 4.5)[5]
- C18 SPE cartridges[5]
- Nitrogen gas for evaporation
- Vortex mixer
- Centrifuge
- SPE vacuum manifold

Internal Standard Preparation:

Prepare a stock solution of **Nitrendipine-d5** in methanol. From this stock, prepare a working solution at an appropriate concentration to be spiked into the plasma samples. The final concentration of the internal standard in the sample should be in the mid-range of the calibration curve for Nitrendipine.

Sample Pre-treatment:

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 1 mL aliquot of plasma, add a small volume (e.g., 30 µL) of the **Nitrendipine-d5** internal standard working solution.[5]
- Vortex the mixture for 30 seconds.

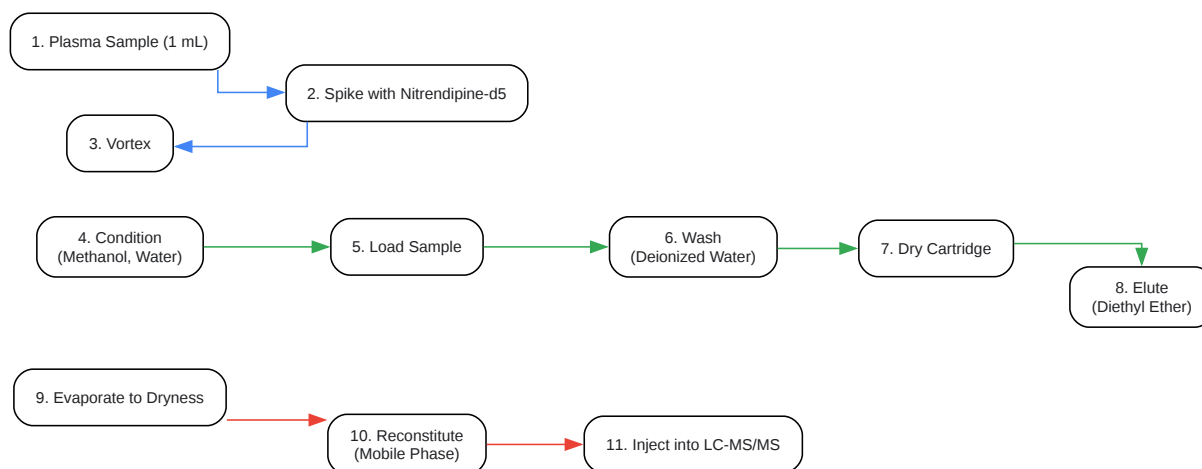
Solid-Phase Extraction Procedure:

- **Cartridge Conditioning:** Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[5] Do not allow the cartridge to dry out.

- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, drop-wise rate.
- **Washing:** Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.[5]
- **Drying:** Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
- **Elution:** Elute the analytes (Nitrendipine and **Nitrendipine-d5**) from the cartridge with 1 mL of diethyl ether.[5]
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of 10 mM phosphate buffer (pH 4.5) and acetonitrile (50:50, v/v)).[5]
- **Analysis:** Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of Nitrendipine and **Nitrendipine-d5**.



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Caption: SPE workflow for Nitrendipine and **Nitrendipine-d5** from plasma.

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